molecular formula C25H29IO8 B13666589 Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate

Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate

Cat. No.: B13666589
M. Wt: 584.4 g/mol
InChI Key: DEXMYMBQHIEEED-UHFFFAOYSA-N
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Description

This compound features a bicyclo[1.1.1]pentane core substituted with two methoxycarbonyl groups, an iodine atom, and a 2,4,6-trimethylphenyl (mesityl) group. The iodine is attached via a carbonyloxy linker, while the mesityl group forms an ester with the bicyclo[1.1.1]pentane scaffold. Its molecular complexity arises from the strained bicyclo[1.1.1]pentane architecture and the strategic placement of functional groups, making it a candidate for applications in medicinal chemistry, materials science, and cross-coupling reactions due to the iodine substituent .

Properties

Molecular Formula

C25H29IO8

Molecular Weight

584.4 g/mol

IUPAC Name

3-O-[(3-methoxycarbonylbicyclo[1.1.1]pentane-1-carbonyl)oxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate

InChI

InChI=1S/C25H29IO8/c1-14-6-15(2)17(16(3)7-14)26(33-20(29)24-8-22(9-24,10-24)18(27)31-4)34-21(30)25-11-23(12-25,13-25)19(28)32-5/h6-7H,8-13H2,1-5H3

InChI Key

DEXMYMBQHIEEED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)I(OC(=O)C23CC(C2)(C3)C(=O)OC)OC(=O)C45CC(C4)(C5)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid , a bicyclic dicarboxylic acid monoester (CAS 83249-10-9), which is commercially available with high purity (>97%) and serves as a crucial precursor for further functionalization.

Parameter Data
Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
Physical State Solid (powder to crystal)
Purity >97% (Titration), >95% (GC)
Melting Point 138.0 - 142.0 °C
Storage Conditions Room temperature, cool and dark place (<15°C)

Decarboxylative Iodination via Photo-Hunsdiecker Reaction

The key step in preparing the iodo-substituted bicyclo[1.1.1]pentane derivative involves a photo-Hunsdiecker reaction , a mild, metal-free decarboxylative iodination process conducted at ambient temperature under light irradiation. This approach avoids toxic heavy metal reagents used in classical Kochi or Barton decarboxylation methods.

  • Reagents and Conditions:

    • Starting acid (e.g., 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid)
    • Iodinating agent: 1,3-diiodo-5,5-dimethylhydantoin (DIH)
    • Solvent: Dichloromethane (CH2Cl2)
    • Irradiation: CFL or LED light source at room temperature
    • Reaction time: Typically 4 hours or optimized based on substrate
  • Mechanism:
    The reaction proceeds via homolytic cleavage of the carboxyl group under light, generating a radical intermediate that reacts with iodine to form the iodo-bicyclo[1.1.1]pentane product. This method yields the iodinated compound with high selectivity and reduced side reactions when conducted at room temperature and in dichloromethane solvent.

Entry DIH Equiv Solvent Temp (°C) Irradiation Time (h) Conversion (%) Yield (%)
1 0.5 Dichloromethane 25 4 72 68
2 1.0 Dichloromethane 25 4 >90 79
3 1.0 1,2-Dichloroethane Reflux 4 Detected (side reactions) -

Note: Reflux in 1,2-dichloroethane led to side reactions; room temperature in dichloromethane is optimal.

Formation of Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate

The title compound is formed by esterification of the iodinated bicyclo[1.1.1]pentane intermediate with a 2,4,6-trimethylphenylmethyl moiety bearing a carbonyloxy substituent. This step typically involves:

  • Activation of the carboxylic acid group on the bicyclo[1.1.1]pentane derivative (e.g., via carbonyloxy intermediates or acid chlorides)
  • Coupling with 2,4,6-trimethylbenzyl alcohol or its derivatives under mild conditions
  • Use of coupling agents or catalysts such as DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to promote ester bond formation

This esterification step is critical to install the bulky trimethylphenylmethyl carbonyloxy substituent, enhancing the compound's molecular complexity and potential bioactivity.

Subsequent Functionalization and Purification

  • The iodinated product can undergo substitution reactions with nucleophiles (nitrogen or sulfur nucleophiles) to generate substituted bicyclo[1.1.0]butane derivatives, expanding the compound's chemical diversity.
  • Purification is generally achieved by chromatographic techniques such as flash column chromatography or recrystallization.
  • Characterization involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.

Research Data and Results

Yield and Reaction Efficiency

The photo-Hunsdiecker iodination yields the iodo-bicyclo[1.1.1]pentane intermediate in approximately 70-80% yield under optimized conditions at room temperature, which is significantly higher and cleaner than traditional methods involving toxic metal salts.

Thermal Stability

Differential scanning calorimetry (DSC) studies indicate that the iodinated bicyclo[1.1.1]pentane compounds exhibit good thermal stability, which is crucial for handling and storage in synthetic applications.

Mechanistic Insights

  • The reaction mechanism likely involves an SN1/E1-type pathway with carbocation intermediates, particularly in the substitution reactions converting iodo-BCPs to bicyclo[1.1.0]butanes.
  • Solvents like sulfolane, with high dipole moments, favor these transformations by stabilizing cationic intermediates.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Starting material acquisition Commercial 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid N/A Purity >97%, solid form
2 Photo-Hunsdiecker iodination DIH, CH2Cl2, CFL/LED light, room temp, 4 h 70-80 Mild, metal-free, high selectivity
3 Esterification 2,4,6-trimethylbenzyl alcohol, coupling agents (DCC/DMAP) 60-75 Forms carbonyloxy ester linkage
4 Purification and characterization Chromatography, NMR, X-ray crystallography N/A Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies .

Biology and Medicine

In biology and medicine, derivatives of this compound are explored for their potential as bioactive molecules. The strained bicyclic structure can interact with biological targets in unique ways, offering opportunities for drug discovery .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability under various conditions make it suitable for diverse applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The strained bicyclic structure can undergo ring-opening reactions, releasing energy and forming new bonds with target molecules. This reactivity is harnessed in various applications, from catalysis to drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of the target compound with related bicyclo[1.1.1]pentane derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Reactivity/Applications Reference
Target Compound C₂₂H₂₃IO₇ 538.32 g/mol Iodo, mesityl ester, dual methoxycarbonyl Likely via esterification of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid () Potential Suzuki coupling (iodine site), steric hindrance for bioconjugation
Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate C₈H₁₁IO₂ 266.08 g/mol Iodomethyl, methoxycarbonyl Direct iodination or substitution reactions () Halogen bonding, nucleophilic substitution
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate C₉H₁₂O₄ 184.19 g/mol Dual methoxycarbonyl Esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid () High steric strain; used as a bioisostere for benzene in drug design
Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate C₁₄H₁₃F₃O₂ 278.25 g/mol Trifluoromethylphenyl, methoxycarbonyl Radical addition followed by dechlorination () Lipophilicity enhancement for enzyme inhibition (e.g., LpPLA2 inhibitors)
Methyl 3-(4-iodopyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate C₁₀H₁₂IN₃O₂ 318.11 g/mol Iodopyrazolyl, methoxycarbonyl Azide-alkyne cycloaddition or halogenation () Click chemistry, heterocyclic drug scaffolds
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₁₄H₁₆O₃ 232.28 g/mol Benzyloxymethyl, carboxylic acid Protection-deprotection strategies () Prodrug design, controlled release via ester hydrolysis

Key Findings:

Steric and Electronic Effects: The target compound’s mesityl group introduces significant steric bulk compared to smaller substituents like iodomethyl () or trifluoromethylphenyl (). This hinders nucleophilic attack at the ester linkage but enhances stability .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step esterification of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (), whereas iodinated analogs () require halogen-specific reagents like NIS (N-iodosuccinimide) .

The mesityl group’s electron-donating methyl groups may stabilize the ester against hydrolysis relative to electron-withdrawing substituents like trifluoromethylphenyl .

Applications :

  • Unlike simpler bicyclo[1.1.1]pentane dicarboxylates (), the target compound’s iodine and mesityl groups make it suitable for radiopharmaceuticals or as a heavy-atom derivative in crystallography .

Biological Activity

The compound Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate is a complex bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

Structural Characteristics

  • Bicyclic Framework: The bicyclo[1.1.1]pentane structure is notable for its unique three-dimensional arrangement, which can influence biological interactions.
  • Functional Groups: The presence of methoxycarbonyl groups enhances solubility and may contribute to biological activity.

Synthesis

The synthesis of this compound involves multiple steps, including the introduction of iodine and methoxycarbonyl groups onto the bicyclic framework. The method typically employs techniques such as:

  • Photo-Hunsdiecker Reaction: This reaction generates iodo-bicyclo[1.1.1]pentanes under mild conditions .
  • Carboxylic Acid Derivatization: The methoxycarbonyl groups are introduced via esterification reactions.

The biological activity of the compound is primarily attributed to its interaction with various cellular targets:

  • Antiproliferative Effects: Research indicates that derivatives of similar bicyclic compounds exhibit antiproliferative activity against cancer cell lines . The specific IC₅₀ values for related compounds suggest a moderate level of potency.
CompoundIC₅₀ (µM)Target
Narciclasine0.020Cancer cells
Iodo derivative15.5Cancer cells

Case Studies

Several studies have investigated the biological effects of similar bicyclic compounds:

  • A study on methoxycarbonyl derivatives demonstrated that while some modifications reduced potency, they still retained significant biological activity against certain cancer types .
  • Another research highlighted the use of bicyclo structures as bioisosteres in drug design, showcasing their potential in developing new therapeutic agents .

Toxicity and Safety

While exploring the biological activity, it is essential to consider the safety profile:

  • Hazard Statements: The compound is classified with cautionary statements indicating potential health risks such as irritation and toxicity upon exposure .

Q & A

Q. What synthetic methodologies are recommended for preparing this iodinated bicyclo[1.1.1]pentane derivative?

The synthesis likely involves photochemical routes or transition metal catalysis. demonstrates that UV irradiation of [1.1.1]propellane precursors in tetrahydrofuran (THF) can yield bicyclo[1.1.1]pentane derivatives. Key steps include iodination (e.g., using N-iodosuccinimide) and sequential esterification. Protecting groups like tert-butoxycarbonyl (Boc) stabilize intermediates during functionalization, as seen in analogous bicyclo compounds .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

High-resolution NMR (¹H/¹³C) and X-ray crystallography are essential. The bicyclo[1.1.1]pentane core produces distinct upfield shifts in NMR due to its rigid, strained geometry. X-ray analysis resolves spatial arrangements of substituents (e.g., iodo and trimethylphenyl groups). Mass spectrometry (HRMS) verifies molecular weight, particularly given the iodine content .

Q. How does the steric environment of bicyclo[1.1.1]pentane influence reactivity in cross-coupling reactions?

The cage structure imposes significant steric hindrance, limiting access to reaction sites. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Kinetic studies comparing coupling yields with non-caged analogs can quantify steric effects .

Q. What stability considerations are critical for handling and storing this compound?

The compound is likely light- and moisture-sensitive due to the iodo substituent and ester groups. Storage under argon at −20°C in amber vials is recommended. Periodic NMR checks detect decomposition (e.g., iodine loss or ester hydrolysis). Solvent choice (e.g., toluene-nonane mixtures) may enhance shelf-life, as seen in analogous halogenated standards .

Advanced Research Questions

Q. How can quantum chemical calculations optimize reaction pathways for synthesizing strained bicyclo[1.1.1]pentane derivatives?

Density functional theory (DFT) can model transition states and intermediates, predicting regioselectivity and energy barriers. highlights integrating computational models with experimental data (e.g., solvent polarity, temperature) to screen conditions rapidly. For iodination steps, molecular dynamics simulations evaluate steric effects and guide reagent selection .

Q. What strategies address competing side reactions during functionalization of bicyclo[1.1.1]pentane frameworks?

Side reactions (e.g., ring-opening) are mitigated using low temperatures (<0°C) and sterically hindered bases. Photochemical synthesis under inert atmospheres prevents oxidative degradation ( ). Sequential protection-deprotection of carbonyl groups (e.g., Boc or methyl esters) ensures selective functionalization .

Q. How can membrane separation technologies improve purification post-synthesis?

Solvent-resistant nanofiltration membranes (e.g., polyimide-based) separate the target compound from smaller byproducts. classifies membrane technologies under RDF2050104, emphasizing optimization of transmembrane pressure and solvent flux to balance purity and yield .

Q. What methodologies resolve contradictions in reported reaction yields across studies?

Systematic meta-analysis of parameters (e.g., catalyst loading, solvent purity) identifies variability sources. Replicating experiments under controlled conditions (e.g., ICReDD’s feedback loop in ) isolates critical factors. Comparative kinetic profiling under standardized protocols reduces discrepancies .

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